Éster etílico de zaurategrast

Descripción general

Descripción

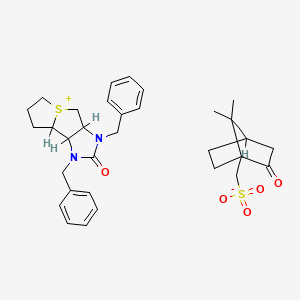

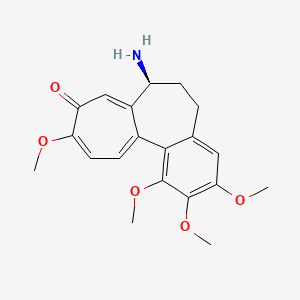

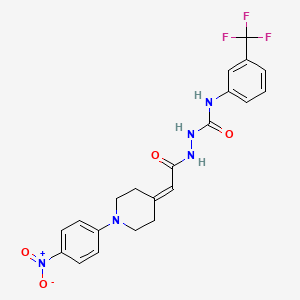

El éster etílico de Zaurategrast, también conocido como CDP323, es un profármaco de molécula pequeña antagonista de la molécula de adhesión celular vascular 1 (VCAM-1) que se une a las integrinas α4. Fue desarrollado originalmente por la empresa biofarmacéutica británica Celltech plc. (ahora UCB S.A.) para el tratamiento de la esclerosis múltiple y otras indicaciones potenciales . El compuesto es conocido por su capacidad para evitar que las células inmunitarias migren de los vasos sanguíneos a los tejidos inflamados, reduciendo así el daño tisular causado por la migración incontrolada de células inmunitarias .

Aplicaciones Científicas De Investigación

El éster etílico de Zaurategrast tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar antagonistas de integrinas y sus interacciones con VCAM-1.

Biología: El compuesto se utiliza para investigar los mecanismos de migración de células inmunitarias e inflamación.

Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos dirigidos a las vías mediadas por integrinas.

Mecanismo De Acción

El éster etílico de Zaurategrast ejerce sus efectos uniéndose a las integrinas α4, evitando así la interacción entre VCAM-1 y las integrinas α4. Esta inhibición bloquea la migración de células inmunitarias de los vasos sanguíneos a los tejidos inflamados, reduciendo el daño tisular y la inflamación. El mecanismo de acción del compuesto es similar al del anticuerpo monoclonal natalizumab, que también se dirige a las integrinas α4 .

Compuestos similares:

Natalizumab: Un anticuerpo monoclonal que se dirige a las integrinas α4 y se utiliza para tratar la esclerosis múltiple.

Vedolizumab: Otro anticuerpo monoclonal que se dirige a las integrinas α4β7 y se utiliza para tratar la enfermedad inflamatoria intestinal.

Firategrast: Un antagonista de molécula pequeña de las integrinas α4, similar al éster etílico de Zaurategrast.

Singularidad: El éster etílico de Zaurategrast es único en su estructura de molécula pequeña, que permite la administración oral, a diferencia de los anticuerpos monoclonales que requieren inyección. Además, su naturaleza de profármaco le permite convertirse en su forma activa, CT7758, dentro del cuerpo, proporcionando efectos terapéuticos dirigidos .

Análisis Bioquímico

Biochemical Properties

Zaurategrast Ethyl Ester interacts with α4-integrins, which are proteins involved in cell adhesion and immune response . The nature of these interactions is antagonistic, meaning that Zaurategrast Ethyl Ester inhibits the function of α4-integrins .

Cellular Effects

Zaurategrast Ethyl Ester influences cell function by preventing immune cells from migrating from blood vessels through the vessel walls to reach various inflamed tissues, including the brain . This mechanism is thought to prevent overshooting immune reactions and subsequent tissue damage as seen during uncontrolled immune cell migration as in multiple sclerosis .

Molecular Mechanism

The mechanism of action of Zaurategrast Ethyl Ester relies on its ability to bind to α4-integrins, thereby inhibiting their function . This results in a decrease in immune cell migration, which can help to prevent tissue damage in conditions such as multiple sclerosis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del éster etílico de Zaurategrast implica la preparación de su entidad activa, CT7758, seguida de esterificación para formar el derivado de éster etílico. La ruta sintética normalmente incluye los siguientes pasos:

Formación de la estructura principal: La estructura principal se sintetiza a través de una serie de reacciones que implican bromación, ciclación y aminación.

Esterificación: El grupo ácido carboxílico de CT7758 se esterifica utilizando etanol en presencia de un catalizador adecuado para formar el éster etílico de Zaurategrast.

Métodos de producción industrial: La producción industrial del éster etílico de Zaurategrast sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los pasos clave incluyen:

Bromación y ciclación a gran escala: Estos pasos se llevan a cabo en grandes reactores con temperatura y presión controladas.

Purificación: El producto final se purifica utilizando técnicas como la recristalización y la cromatografía para alcanzar la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico de Zaurategrast experimenta diversas reacciones químicas, que incluyen:

Hidrólisis: El grupo éster puede hidrolizarse para formar el ácido carboxílico correspondiente.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en los grupos funcionales bromados y de amina.

Sustitución: El átomo de bromo en la estructura principal puede ser sustituido por otros nucleófilos.

Reactivos y condiciones comunes:

Hidrólisis: Se utilizan condiciones ácidas o básicas para la hidrólisis, con agua como reactivo.

Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Productos principales:

Hidrólisis: El producto principal es el derivado de ácido carboxílico de CT7758.

Oxidación y reducción: Estas reacciones producen diversas formas oxidadas o reducidas del compuesto, dependiendo de las condiciones específicas utilizadas.

Comparación Con Compuestos Similares

Natalizumab: A monoclonal antibody that targets α4-integrins and is used to treat multiple sclerosis.

Vedolizumab: Another monoclonal antibody that targets α4β7-integrins and is used to treat inflammatory bowel disease.

Firategrast: A small-molecule antagonist of α4-integrins, similar to Zaurategrast ethyl ester.

Uniqueness: Zaurategrast ethyl ester is unique in its small-molecule structure, which allows for oral administration, unlike monoclonal antibodies that require injection. Additionally, its prodrug nature enables it to be converted into its active form, CT7758, within the body, providing targeted therapeutic effects .

Propiedades

IUPAC Name |

ethyl (2S)-2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29BrN4O3/c1-2-36-27(35)22(33-24-23(29)25(34)28(24)12-4-3-5-13-28)16-18-6-8-20(9-7-18)32-26-21-17-30-14-10-19(21)11-15-31-26/h6-11,14-15,17,22,33H,2-5,12-13,16H2,1H3,(H,31,32)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYAXXZCQKMTMO-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)NC2=NC=CC3=C2C=NC=C3)NC4=C(C(=O)C45CCCCC5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196546 | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CDP323 is believed to stop immune cells from migrating from blood vessels walls to reach other tissues, including tissues in the central nervous system, where they can cause encephalomyelitis (or inflammation of the white matter in the brain and spinal cord). This inhibition of cell migration prevents immunogenic reactions that lead to tissue damage, which is often a consequence of uncontrolled cell migration. | |

| Record name | CDP323 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05092 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

455264-30-9 | |

| Record name | UCB-1184197 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0455264309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UCB-1184197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UCB-1184197 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A54BAZ0YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2-methylbenzoate](/img/structure/B1683635.png)

![6-[(Phenylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B1683638.png)

![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-methoxybenzoate](/img/structure/B1683642.png)